molecular formula C17H18N2O6 B2498662 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide CAS No. 2034314-11-7

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2498662
CAS No.: 2034314-11-7
M. Wt: 346.339
InChI Key: LMDGMUQVFBJDAB-UHFFFAOYSA-N
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Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a complex organic compound that features a benzodioxin ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin and 3-furan-3-yl-3-hydroxypropylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques would ensure the consistency and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various enzymes, receptors, or cellular pathways to understand its effects on biological systems.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide might include other benzodioxin or furan derivatives. Examples include:

  • 2,3-dihydro-1,4-benzodioxin-6-ylamine
  • 3-furan-3-yl-3-hydroxypropylamine
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide

Uniqueness

What sets N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide apart is its combination of the benzodioxin and furan rings, along with the ethanediamide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-13(11-4-6-23-10-11)3-5-18-16(21)17(22)19-12-1-2-14-15(9-12)25-8-7-24-14/h1-2,4,6,9-10,13,20H,3,5,7-8H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGMUQVFBJDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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